

Unveiling MTHFD2 Function: A Technical Guide to the Chemical Probe DS44960156

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Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576

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Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a fundamental process supplying precursors for nucleotide and amino acid biosynthesis. Its elevated expression in various cancers and its limited presence in healthy adult tissues have positioned MTHFD2 as a compelling therapeutic target. This guide provides an in-depth overview of **DS44960156**, a selective chemical probe for interrogating MTHFD2 function. We will delve into its biochemical activity, the experimental protocols for its characterization, and its impact on cellular signaling pathways.

Data Presentation

The inhibitory activity of **DS44960156** against MTHFD2 has been quantified through various enzymatic assays. The following tables summarize the key quantitative data, facilitating a clear comparison of its potency and selectivity.

Compound	Target	IC50 (μM)	Selectivity (MTHFD1/MTHFD2)	Reference
DS44960156	MTHFD2	1.6[1]	>18-fold[2]	[1][2]
DS44960156	MTHFD1	>30[1]		

Table 1: In vitro inhibitory potency and selectivity of **DS44960156**.

Experimental Protocols

The discovery and characterization of **DS44960156** involved a series of key experiments.

Below are detailed methodologies for these assays.

High-Throughput Screening (HTS) - Thermal Shift Assay

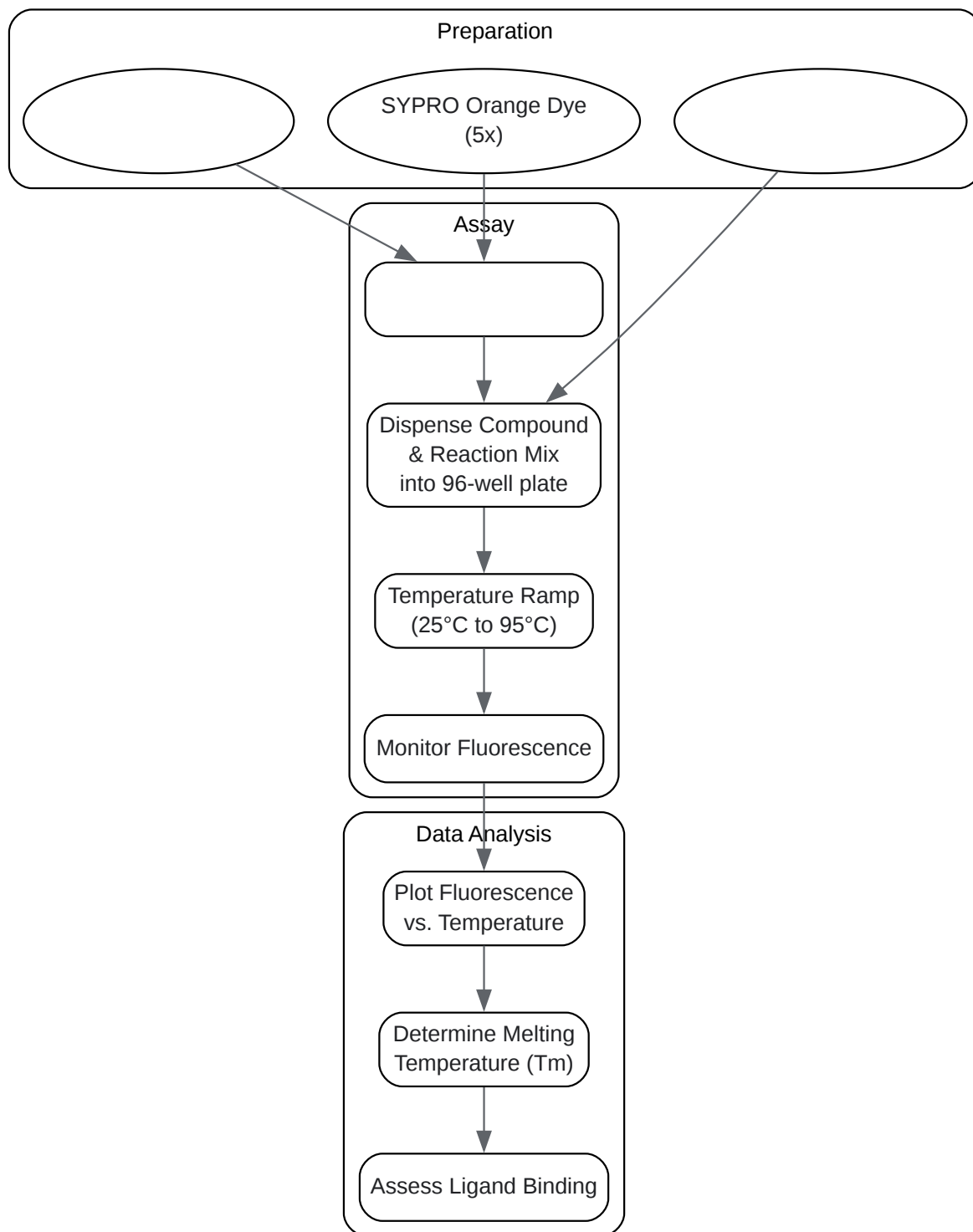
DS44960156 was identified from a high-throughput screening campaign utilizing a thermal shift assay to detect ligand binding to MTHFD2. This method measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (T_m). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds.

Protocol:

- **Protein Preparation:** Recombinant human MTHFD2 protein is purified and diluted to a final concentration of 2 μ M in a buffer containing 100 mM HEPES (pH 7.5) and 150 mM NaCl.
- **Compound Preparation:** **DS44960156** and other test compounds are prepared in 100% DMSO at a concentration of 10 mM.
- **Assay Plate Preparation:** 1 μ L of the compound solution is dispensed into the wells of a 96-well PCR plate. Control wells contain 1 μ L of DMSO.
- **Reaction Mixture:** A master mix containing 2 μ M MTHFD2 and 5x SYPRO Orange dye in the assay buffer is prepared. 19 μ L of this master mix is added to each well of the assay plate, resulting in a final compound concentration of 50 μ M and a final protein concentration of 1.9 μ M.
- **Thermal Denaturation:** The plate is sealed and placed in a real-time PCR instrument. The temperature is ramped from 25 $^{\circ}$ C to 95 $^{\circ}$ C at a rate of 1 $^{\circ}$ C/minute.
- **Data Acquisition:** Fluorescence is monitored continuously during the temperature ramp using the appropriate filter set for SYPRO Orange.

- Data Analysis: The melting temperature (T_m) is determined by fitting the fluorescence curve to a Boltzmann equation. A significant increase in T_m in the presence of a compound compared to the DMSO control indicates binding.



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Workflow for the Thermal Shift Assay.

MTHFD2 Dehydrogenase Enzymatic Assay

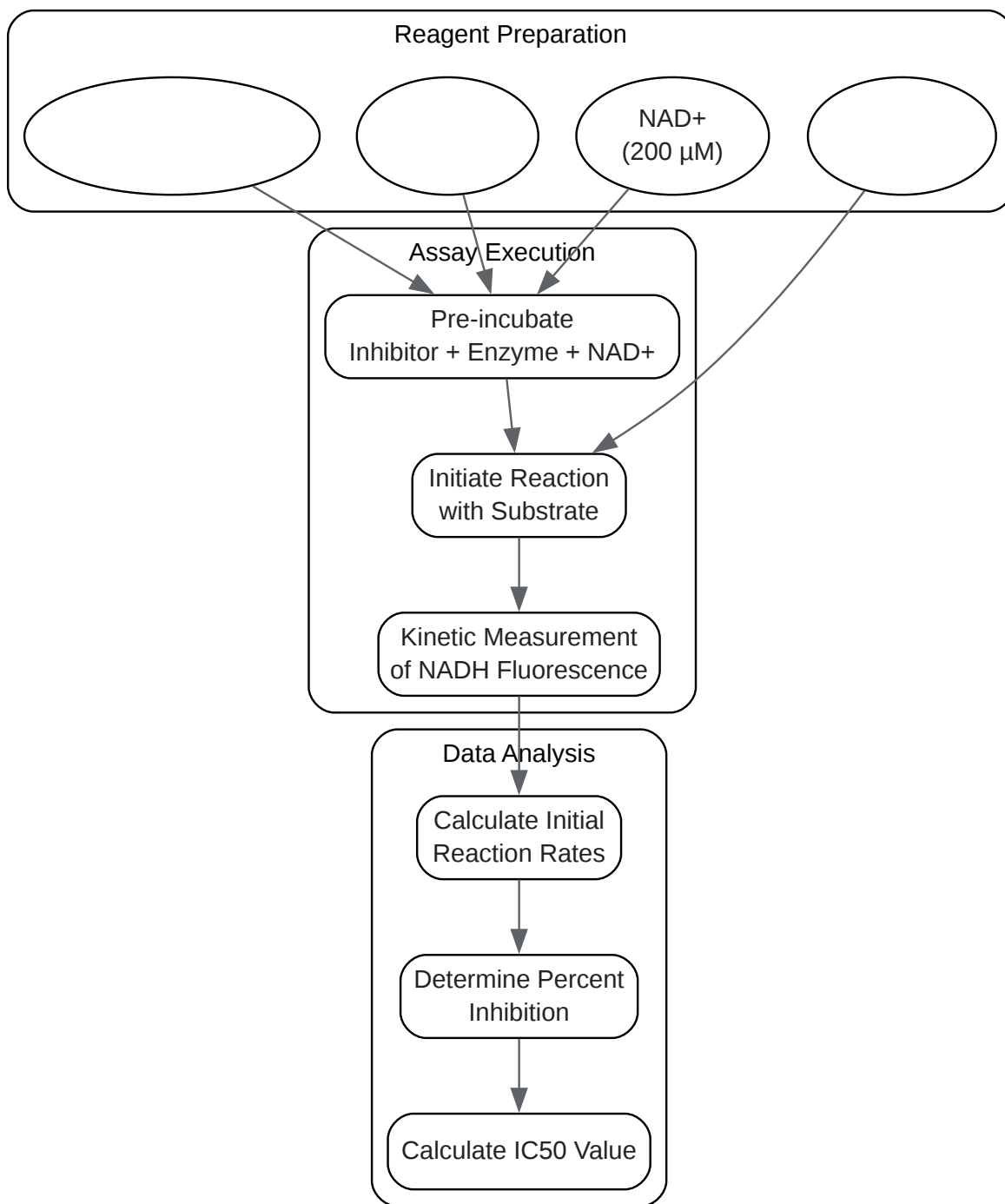
The inhibitory potency of **DS44960156** was determined using an enzymatic assay that measures the dehydrogenase activity of MTHFD2.

Principle: MTHFD2 catalyzes the NAD⁺-dependent conversion of methylenetetrahydrofolate (CH₂-THF) to methenyltetrahydrofolate (CH=THF), producing NADH. The rate of NADH production is measured, and the inhibition by **DS44960156** is quantified.

Protocol:

- Reagents:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
 - Enzyme: Recombinant human MTHFD2 (final concentration 10 nM).
 - Substrate: Methylenetetrahydrofolate (CH₂-THF) (final concentration 25 μM).
 - Cofactor: NAD⁺ (final concentration 200 μM).
 - Inhibitor: **DS44960156** serially diluted in DMSO.
- Assay Procedure:
 - In a 96-well plate, 1 μL of serially diluted **DS44960156** or DMSO (for control) is added.
 - 49 μL of a master mix containing MTHFD2, NAD⁺, and assay buffer is added to each well.
 - The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.
 - 50 μL of the substrate (CH₂-THF) is added to initiate the reaction.
- Detection:
 - The production of NADH is monitored kinetically by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over 30 minutes at 37°C using a plate reader.

- Data Analysis:
 - The initial reaction rates are calculated from the linear portion of the kinetic curves.
 - The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.
 - The IC₅₀ value is determined by fitting the dose-response curve to a four-parameter logistic equation.



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Workflow for MTHFD2 Dehydrogenase Enzymatic Assay.

Cell-Based Proliferation Assay

The effect of **DS44960156** on cancer cell proliferation is assessed using a cell-based assay, such as the Cell Counting Kit-8 (CCK-8) assay, in a relevant cell line (e.g., MCF-7 breast cancer cells).

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

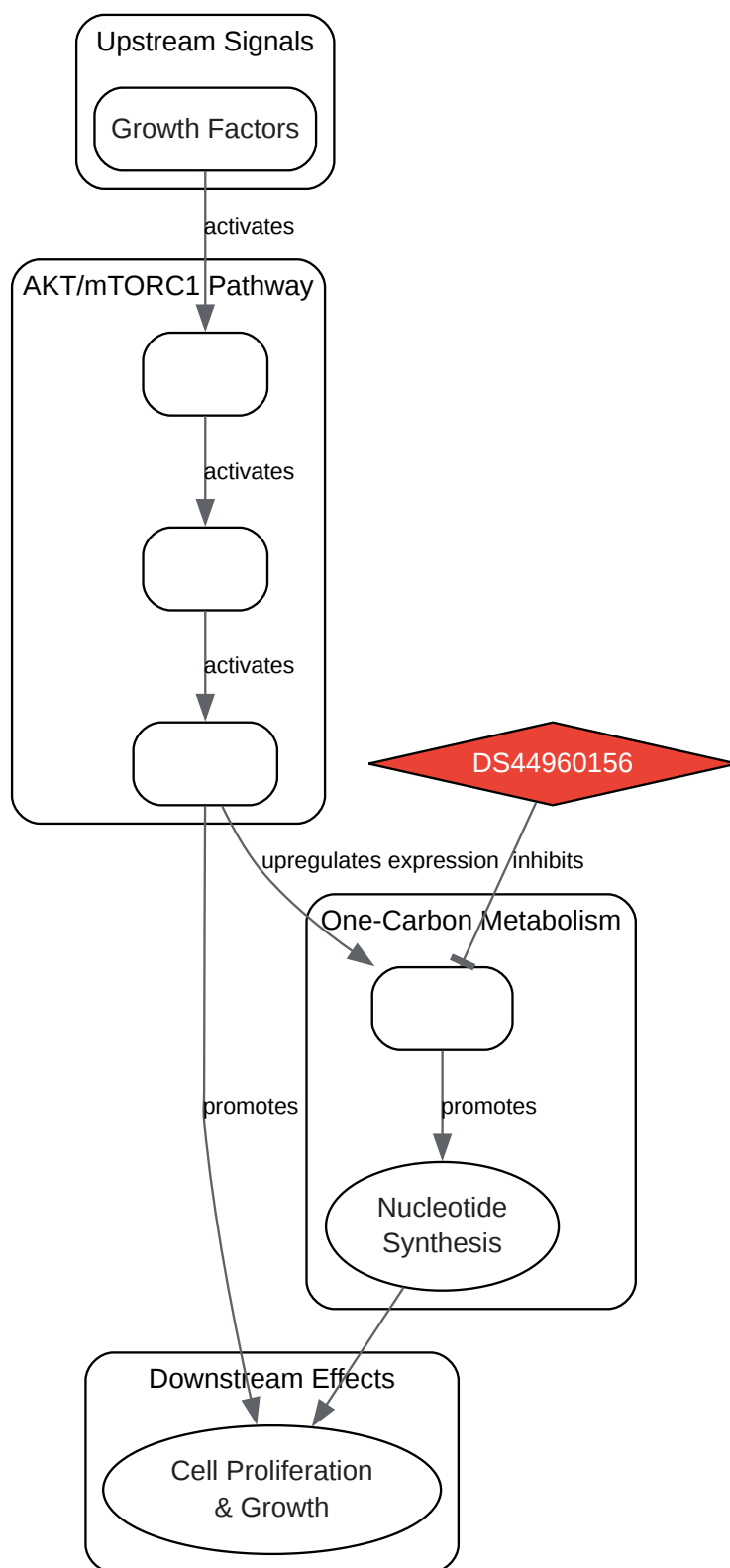
- **Cell Culture:** MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The following day, the media is replaced with fresh media containing various concentrations of **DS44960156** or DMSO as a vehicle control.
- **Incubation:** The cells are incubated for 72 hours.
- **CCK-8 Assay:**
 - 10 µL of CCK-8 solution is added to each well.
 - The plate is incubated for 2 hours at 37°C.
- **Measurement:** The absorbance at 450 nm is measured using a microplate reader.
- **Data Analysis:**
 - The percentage of cell viability is calculated relative to the DMSO-treated control cells.
 - The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

MTHFD2 plays a significant role in cellular signaling, particularly in pathways that are frequently dysregulated in cancer, such as the AKT/mTORC1 pathway. Inhibition of MTHFD2 by **DS44960156** can perturb these signaling cascades.

MTHFD2 and the AKT/mTORC1 Signaling Pathway

MTHFD2-mediated one-carbon metabolism is linked to the activation of the AKT/mTORC1 signaling pathway. MTHFD2 provides the necessary building blocks for nucleotide synthesis, which is essential for cell growth and proliferation, processes that are also regulated by mTORC1. Furthermore, MTHFD2 expression can be regulated by the mTORC1 pathway, suggesting a potential feedback loop. Inhibition of MTHFD2 with **DS44960156** is hypothesized to disrupt this signaling axis, leading to decreased cell proliferation.



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